molecular formula C7H14O2 B020173 (R,R)-(-)-1,2-cycloheptanediol CAS No. 108268-28-6

(R,R)-(-)-1,2-cycloheptanediol

Cat. No.: B020173
CAS No.: 108268-28-6
M. Wt: 130.18 g/mol
InChI Key: DCYPPXGEIQTVPI-RNFRBKRXSA-N
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Description

(R,R)-(-)-1,2-cycloheptanediol is a chiral diol compound with two hydroxyl groups attached to a seven-membered cycloheptane ring. This compound is notable for its enantiomeric purity and is often used in asymmetric synthesis and chiral resolution processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,R)-(-)-1,2-cycloheptanediol can be synthesized through several methods. One common approach involves the asymmetric dihydroxylation of cycloheptene using a chiral catalyst. This reaction typically employs osmium tetroxide in the presence of a chiral ligand, such as dihydroquinidine p-chlorobenzoate, to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of chiral catalysts and ligands is crucial to achieving the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(-)-1,2-cycloheptanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cycloheptanol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cycloheptanone or cycloheptanoic acid.

    Reduction: Cycloheptanol.

    Substitution: Various substituted cycloheptane derivatives, depending on the substituent introduced.

Scientific Research Applications

(R,R)-(-)-1,2-cycloheptanediol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.

    Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism by which (R,R)-(-)-1,2-cycloheptanediol exerts its effects is primarily through its interaction with chiral catalysts and enzymes. The compound’s chiral centers allow it to participate in stereoselective reactions, influencing the formation of specific enantiomers in the products. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the active sites of catalysts or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-(+)-1,2-cycloheptanediol: The enantiomer of (R,R)-(-)-1,2-cycloheptanediol, with opposite optical rotation.

    1,2-cyclohexanediol: A similar diol with a six-membered ring instead of a seven-membered ring.

    1,2-cyclooctanediol: A similar diol with an eight-membered ring.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness makes it particularly valuable in asymmetric synthesis and chiral resolution processes, where the specific spatial arrangement of atoms is crucial for achieving high enantioselectivity.

Properties

IUPAC Name

(1R,2R)-cycloheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPPXGEIQTVPI-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308573
Record name (1R,2R)-1,2-Cycloheptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108268-28-6, 13553-19-0
Record name (1R,2R)-1,2-Cycloheptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108268-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cycloheptanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13553-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-1,2-Cycloheptanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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